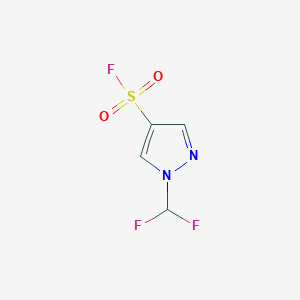
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride is a chemical compound that has garnered significant interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a difluoromethyl group and a sulfonyl fluoride group attached to a pyrazole ring. These functional groups impart distinct reactivity and stability to the molecule, making it valuable for various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrazole derivative with difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl halides under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction.
Industrial Production Methods
Industrial production of 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
化学反応の分析
Types of Reactions
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation to form difluoromethyl sulfone or reduction to form difluoromethyl sulfide.
Cross-Coupling Reactions: The pyrazole ring can participate in cross-coupling reactions with aryl or alkyl halides to form substituted pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for cross-coupling reactions). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, difluoromethyl sulfone, difluoromethyl sulfide, and various substituted pyrazole derivatives .
科学的研究の応用
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . The difluoromethyl group can enhance the compound’s stability and binding affinity to its targets, thereby modulating biological pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other difluoromethylated pyrazoles and sulfonyl fluorides, such as:
Uniqueness
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride is unique due to the combination of the difluoromethyl group and the sulfonyl fluoride group on the pyrazole ring. This combination imparts distinct reactivity and stability, making it valuable for specific applications that require these properties .
特性
分子式 |
C4H3F3N2O2S |
|---|---|
分子量 |
200.14 g/mol |
IUPAC名 |
1-(difluoromethyl)pyrazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C4H3F3N2O2S/c5-4(6)9-2-3(1-8-9)12(7,10)11/h1-2,4H |
InChIキー |
ZKFAVXPARJJUNT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1C(F)F)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



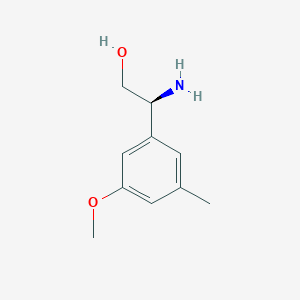
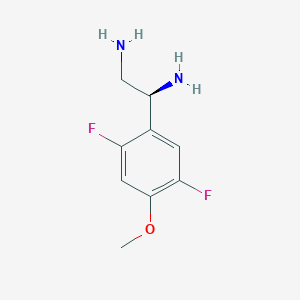

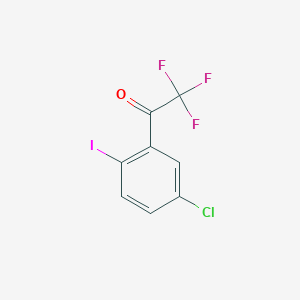

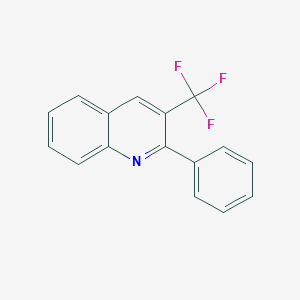
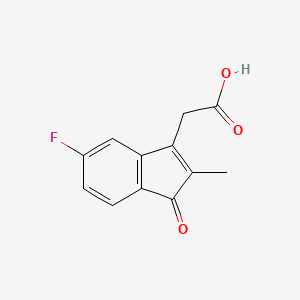
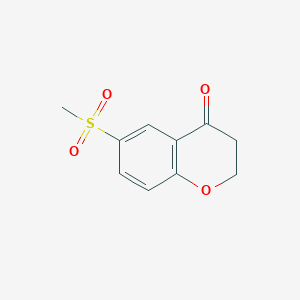
![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12967353.png)
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine](/img/structure/B12967356.png)
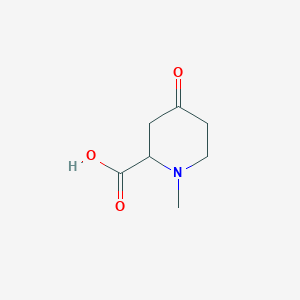
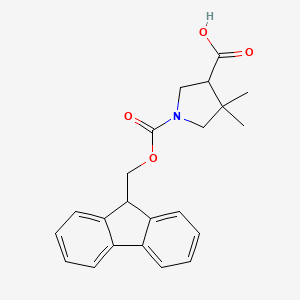
![5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B12967386.png)
